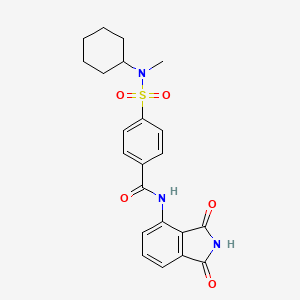

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide

説明

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a benzamide derivative featuring a sulfamoyl group substituted with cyclohexyl and methyl moieties, linked to a 1,3-dioxoisoindolin-4-yl group. This compound is structurally related to proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins by recruiting E3 ubiquitin ligases. The 1,3-dioxoisoindolinyl moiety is a critical structural element, often associated with cereblon (CRBN)-mediated protein degradation, as seen in immunomodulatory drugs like thalidomide derivatives .

特性

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-25(15-6-3-2-4-7-15)31(29,30)16-12-10-14(11-13-16)20(26)23-18-9-5-8-17-19(18)22(28)24-21(17)27/h5,8-13,15H,2-4,6-7H2,1H3,(H,23,26)(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUHAMAKSICOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, including the formation of the sulfonamide and the benzamide moieties. Common reagents used in these reactions include sulfonyl chlorides, amines, and phthalic anhydride derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the benzamide carbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication.

類似化合物との比較

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its sulfamoyl and dioxoisoindolinyl groups. Below is a comparative analysis with key analogs:

生物活性

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antitumor and antimicrobial properties, as well as its mechanisms of action and implications for drug development.

Basic Information

- Molecular Formula : C23H28N4O4S

- Molecular Weight : 456.56 g/mol

- InChIKey : YAFHDXCFXQMABC-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide exhibit significant antitumor effects. For instance, a study evaluated various benzimidazole derivatives and found that several compounds demonstrated high potential to inhibit cell proliferation across different cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) .

Case Study: Antitumor Efficacy

- Cell Lines Tested : A549, HCC827, NCI-H358

- IC50 Values :

- A549: 2.12 ± 0.21 μM (2D), 4.01 ± 0.95 μM (3D)

- HCC827: 5.13 ± 0.97 μM (2D), 7.02 ± 3.25 μM (3D)

- NCI-H358: 0.85 ± 0.05 μM (2D), 1.73 ± 0.01 μM (3D)

These findings suggest that the compound could be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against various pathogens. The evaluation of related compounds using broth microdilution methods indicated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Testing Results

- Tested Organisms :

- Staphylococcus aureus

- Escherichia coli

- Saccharomyces cerevisiae (as a eukaryotic model)

The results revealed that certain derivatives exhibited significant antibacterial properties, reinforcing the potential of this class of compounds in treating infections.

The mechanisms by which these compounds exert their biological effects are multifaceted:

- DNA Binding : Many benzimidazole derivatives demonstrate a tendency to bind within the minor groove of DNA, which may disrupt replication and transcription processes.

- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : The antimicrobial activity may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。